molecular formula C24H27O4P B13828843 Tris(o-ethylphenyl) phosphate CAS No. 3862-08-6

Tris(o-ethylphenyl) phosphate

Cat. No.: B13828843
CAS No.: 3862-08-6
M. Wt: 410.4 g/mol
InChI Key: DTOOHWOPSUKNJL-UHFFFAOYSA-N
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Description

Tris(o-ethylphenyl) phosphate, with the CAS registry number 3862-08-6 , is an organophosphate compound with the molecular formula C₂₄H₂₇O₄P and a molecular weight of 410.44 g/mol . It is also known by synonyms such as tris(2-ethylphenyl) phosphate and phosphoric acid tris(2-ethylphenyl) ester . As a member of the phosphate ester family, it is primarily investigated for its utility as a flame retardant and plasticizer in material science research. These compounds are valued for their ability to enhance material flexibility and reduce flammability, making them subjects of interest in the development of polymers and synthetic materials. The compound has a listed EINECS number of 223-380-1 . Acute toxicity studies, as recorded in the RTECS database, indicate an oral LD50 of greater than 15800 mg/kg in rats and a dermal LD50 of greater than 5 gm/kg in rabbits . These data suggest a low order of acute toxicity in these animal models, which is a critical consideration for researchers during laboratory safety and handling protocol development. This product is strictly labeled "For Research Use Only" (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can access further identifiers, including IUPAC names and InChI keys, via PubChem . For detailed specifications and ordering, please contact our sales team.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3862-08-6

Molecular Formula

C24H27O4P

Molecular Weight

410.4 g/mol

IUPAC Name

tris(2-ethylphenyl) phosphate

InChI

InChI=1S/C24H27O4P/c1-4-19-13-7-10-16-22(19)26-29(25,27-23-17-11-8-14-20(23)5-2)28-24-18-12-9-15-21(24)6-3/h7-18H,4-6H2,1-3H3

InChI Key

DTOOHWOPSUKNJL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1OP(=O)(OC2=CC=CC=C2CC)OC3=CC=CC=C3CC

Origin of Product

United States

Synthetic Methodologies and Mechanistic Aspects

Classical and Contemporary Synthesis Routes for Aryl Phosphates

The synthesis of triaryl phosphates, including Tris(o-ethylphenyl) phosphate (B84403), has traditionally relied on well-established phosphorylation methods. However, modern advancements are paving the way for more efficient and environmentally benign processes.

Phosphorylation Reactions for Tris(o-ethylphenyl) phosphate

The most conventional industrial-scale method for synthesizing triaryl phosphates involves the reaction of a hydroxyaryl compound (in this case, o-ethylphenol) with a phosphorus-halogen compound. Phosphorus oxychloride (POCl₃) is the most common phosphorylating agent for this purpose.

3 (CH₃CH₂C₆H₄OH) + POCl₃ → (CH₃CH₂C₆H₄O)₃PO + 3 HCl

This process is typically carried out in the presence of a catalyst, such as magnesium chloride (MgCl₂), calcium chloride (CaCl₂), or aluminum chloride (AlCl₃), to facilitate the reaction. A significant drawback of this method is the generation of hydrogen chloride (HCl) gas as a byproduct, which is corrosive and requires careful handling and neutralization. The high temperatures often required can also lead to the formation of undesirable, dark-colored impurities.

An alternative approach involves a vapor-liquid interfacial condensation technique. In this method, vaporized phosphorus oxychloride is bubbled through an aqueous solution of the hydroxyaryl compound and sodium hydroxide. This method is reported to be efficient and more environmentally friendly, as it simplifies product separation and reduces the formation of tarry byproducts.

Catalytic Approaches in Phosphate Ester Synthesis

Modern synthetic chemistry emphasizes the use of catalysts to improve reaction rates, yields, and selectivity under milder conditions. In the context of triaryl phosphate synthesis, several innovative catalytic systems have been developed.

One contemporary route bypasses the use of chlorinated phosphorus compounds altogether, starting directly from elemental white phosphorus (P₄). This approach significantly enhances the green credentials of the synthesis. For instance, iron(III) diketonates have been successfully used to catalyze the aerobic reaction between white phosphorus and phenols to produce triaryl phosphates with high selectivity. epa.gov The reaction mechanism is thought to proceed through the formation of intermediate phosphorus-iodine and phosphite (B83602) species before the final phosphate ester is formed. epa.gov

Another novel, halogen-free catalytic method employs diphenyl diselenide as a catalyst for the reaction of white phosphorus with phenols. bohrium.comresearchgate.net This process first yields a triaryl phosphite, which is subsequently oxidized to the corresponding triaryl phosphate. This method represents an attractive, transition-metal-free pathway to these important compounds. bohrium.comresearchgate.net Additionally, solid acid catalysts, such as TiSiW₁₂O₄₀/TiO₂, have demonstrated high activity in the synthesis of related compounds like trimethylphenyl phosphate, suggesting their potential applicability for producing this compound. These catalysts offer the advantage of being easily recoverable and reusable. researchgate.net

Catalytic System Phosphorus Source Key Advantages Reference
Iron(III) diketonates / IodineWhite Phosphorus (P₄)Chlorine-free, no acid waste, high selectivity. epa.gov
Diphenyl DiselenideWhite Phosphorus (P₄)Halogen-free, transition-metal-free. bohrium.comresearchgate.net
TiSiW₁₂O₄₀/TiO₂Not specifiedHigh catalytic activity, catalyst is reusable. researchgate.net
Lewis Acids (e.g., AlCl₃, MgCl₂)Phosphorus Oxychloride (POCl₃)Traditional, well-established industrial method.

Green Chemistry Principles in this compound Production

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ejcmpr.com The synthesis of this compound provides a clear example of the evolution from traditional to greener manufacturing pathways.

Key green chemistry considerations include:

Atom Economy: Traditional synthesis using POCl₃ has a lower atom economy due to the formation of HCl as a significant byproduct. In contrast, methods starting from white phosphorus (P₄) and phenols, which ideally incorporate all the phosphorus atoms into the final product, are more atom-economical. researchgate.net

Use of Less Hazardous Reagents: The move away from corrosive and hazardous reagents like phosphorus oxychloride and phosphorus pentachloride is a primary goal. researchgate.net Syntheses based on elemental white phosphorus, while still requiring careful handling, avoid the use of chlorine and the production of chlorinated waste streams. epa.govbohrium.comresearchgate.net

Catalysis: As discussed, catalytic routes offer significant green advantages. They allow reactions to proceed under less energy-intensive conditions and can replace stoichiometric reagents that are consumed in the reaction. epa.govbohrium.comresearchgate.net

Waste Prevention: The generation of corrosive HCl gas in the classical POCl₃ method is a major source of waste. Newer methods, such as the direct catalytic synthesis from P₄, are designed to be chlorine-free and avoid the production of acidic waste. epa.gov The vapor-liquid condensation method also represents an improvement by simplifying purification and minimizing tarry contaminants.

The development of synthetic routes that utilize P₄ directly is a significant step towards a more sustainable phosphorus chemistry, as it circumvents the environmentally taxing chlorination process traditionally required to produce phosphorus-based intermediates. researchgate.net

Functional Properties and Material Science Applications

Mechanisms of Flame Retardancy in Polymeric Systems

Organophosphorus compounds, including triaryl phosphates, are recognized as effective halogen-free flame retardants. nih.gov Their ability to inhibit or suppress combustion is multifaceted, involving actions in both the solid (condensed) phase and the gas phase of a fire. researchgate.net

The flame retardant action of compounds like Tris(o-ethylphenyl) phosphate (B84403) occurs through two primary pathways:

Condensed Phase Action : This is often the primary mechanism for phosphorus-based flame retardants. frontiersin.orgfrontiersin.org During heating, the phosphate ester decomposes to form phosphoric and polyphosphoric acids. goyenchemical.comrsc.org These acidic species act as catalysts, promoting the dehydration and cross-linking of the underlying polymer. frontiersin.org This process leads to the formation of a stable, insulating layer of carbonaceous char on the material's surface. frontiersin.org This char layer serves multiple protective functions: it acts as a physical barrier that insulates the virgin polymer from the heat of the flame, reduces the rate of heat transfer, and limits the release of flammable volatile compounds that would otherwise fuel the fire. frontiersin.orgfrontiersin.org

Gas Phase Action : In addition to their work in the solid material, these compounds also interfere with the chemical reactions of combustion in the gas phase (the flame itself). nih.govup.ac.za Upon thermal decomposition, volatile phosphorus-containing radicals (such as PO•, PO₂•, and HPO₂•) are released into the flame. nih.govup.ac.za These radicals are highly effective at scavenging the key high-energy radicals (H• and OH•) that propagate the combustion chain reactions. nih.govuclan.ac.uk By interrupting these chain reactions, the flame chemistry is inhibited, the flame intensity is reduced, and combustion is slowed or extinguished. nih.govuclan.ac.uk

The balance between condensed and gas phase activity can vary depending on the specific phosphate ester and the polymer it is blended with. For instance, in studies of similar triaryl phosphates like Triphenyl phosphate (TPP), some research points to a dominant gas phase action, while others, like Bisphenol A bis(diphenyl phosphate) (BDP), show a combination of significant gas and condensed phase actions. epa.gov

The effectiveness of Tris(o-ethylphenyl) phosphate as a flame retardant is intrinsically linked to its ability to alter the thermal decomposition (pyrolysis) of the host polymer. In the absence of a flame retardant, many polymers, when heated, break down into a large volume of flammable gases with little solid residue. vu.edu.au

Phosphorus-containing flame retardants fundamentally change this process. The phosphoric acids generated during the decomposition of the phosphate ester catalyze charring. rsc.org This enhanced char formation is critical because it means less of the polymer's mass is converted into flammable volatiles. frontiersin.org Research on related phosphorus compounds in epoxy composites has shown that their addition significantly increases the char yield, thereby reducing the amount of fuel available for combustion. mdpi.com The resulting char is often more stable and provides better thermal protection than the char formed from the virgin polymer. rsc.org

The table below, based on studies of related phosphorus flame retardants in various polymers, illustrates the typical impact on flammability and char formation.

Polymer SystemFlame Retardant (Type)Limiting Oxygen Index (LOI) (%)Char Yield (%) at high temp.UL-94 Rating
Epoxy ResinUnmodified~25~19V-1
Epoxy Resin+ Tris(2-methylphenyl) phosphate~30~48-55V-0
PolypropyleneUnmodified17.5<1-
Polypropylene+ Organophosphate-modified filler26.526.1V-0

This table is illustrative, compiled from data on analogous organophosphate flame retardants to demonstrate their general effect. Specific values for this compound may vary. Sources: rsc.orgmdpi.com

Plasticizing Mechanisms in Polymer Composites

Organophosphate esters are frequently used as plasticizers, which are additives that increase the flexibility, workability, and softness of a material. wikipedia.orgwikipedia.org This function is particularly important in rigid polymers like polyvinyl chloride (PVC). wikipedia.org

Plasticizers function on a molecular level by inserting themselves between the long polymer chains that make up the material. wikipedia.org As non-chemically bonded additives, the molecules of this compound occupy space within the polymer matrix. This has two main effects:

Reduction of Intermolecular Forces : The presence of the plasticizer molecules increases the distance between polymer chains, which weakens the intermolecular van der Waals forces that hold the chains tightly together in a rigid structure.

Increase in Free Volume : By spacing the polymer chains apart, the plasticizer increases the "free volume" within the material, giving the polymer chains more room to move and slide past one another.

This disruption of the tightly packed polymer structure allows for greater chain mobility, resulting in a more flexible and less brittle material. wikipedia.org

The introduction of a plasticizer like this compound directly impacts the thermomechanical properties of the polymer composite. One of the most significant effects is the reduction of the glass transition temperature (Tg). The Tg is the temperature at which a rigid, glassy polymer transforms into a softer, more rubbery state. By increasing polymer chain mobility, plasticizers lower the Tg, making the material flexible over a wider range of temperatures.

Studies on similar plasticizers demonstrate this effect clearly. For example, adding Triphenyl phosphate to a polycarbonate (PC) composite was shown to reduce the Tg from 148.44°C to 93.74°C. researchgate.net This change is accompanied by a decrease in stiffness (modulus) and an increase in elongation or ductility. nih.gov

The following table summarizes the typical effects of organophosphate plasticizers on the thermomechanical properties of polymers.

PropertyEffect of Plasticizer AdditionRationale
Glass Transition Temperature (Tg) DecreaseIncreased polymer chain mobility allows the transition from a glassy to a rubbery state at a lower temperature.
Tensile Modulus (Stiffness) DecreaseWeaker intermolecular forces and increased free volume make the material less resistant to deformation.
Flexibility / Elongation at Break IncreasePolymer chains can move more freely, allowing the material to bend and stretch more before breaking.
Hardness DecreaseThe softer, more pliable material is more susceptible to surface indentation.

This table describes the general effects of plasticizers on polymer properties. Source: researchgate.netnih.gov

Role in Specialized Formulations

Beyond general-purpose plastics, triaryl phosphates like this compound are incorporated into specialized formulations where their combined properties are highly valued. A notable application is in high-performance lubricants and hydraulic fluids. wikipedia.orgcanada.ca In these contexts, they function as anti-wear and extreme pressure additives.

Some synthetic high-temperature lubricating oils are formulated with a mixture of different triaryl phosphates. One such formulation includes Tricresyl phosphate isomers, tris(dimethylphenyl) phosphates, and a percentage of Tris(ethylphenyl) phosphate . atamankimya.com In this application, the organophosphate esters form a protective film on metal surfaces under high pressure and temperature, preventing direct metal-to-metal contact and reducing wear. Their inherent flame retardancy also contributes to the safety of the fluid, particularly in high-temperature or high-pressure systems where fire resistance is critical. canada.ca

Lubricant and Hydraulic Fluid Additive Research

This compound is investigated for its potential as an anti-wear (AW) and extreme pressure (EP) additive in lubricants and hydraulic fluids. nih.gov The function of such additives is to form a protective film on metal surfaces under boundary lubrication conditions, thereby reducing friction and preventing wear. nasa.gov The effectiveness of triaryl phosphates in this role is well-established, with performance influenced by the nature and position of the alkyl substituent on the phenyl ring. wikipedia.org

Research on analogous compounds, such as tricresyl phosphate (a mixture of methylphenyl isomers), indicates that these additives are crucial for the formulation of high-performance fluids used in demanding applications like aviation and industrial machinery. canada.ca The presence of the phosphate ester group allows for chemical interaction with metal surfaces at elevated temperatures and pressures, forming a sacrificial layer that prevents direct metal-to-metal contact. nasa.gov

The ethyl group in the ortho position on the phenyl ring of this compound is expected to influence its solubility in base oils and its thermal stability. While specific performance data for this isomer is scarce, general studies on triaryl phosphates provide insight into its likely behavior. For instance, a synthetic high-temperature lubricating oil formulation has been noted to contain a percentage of tris(ethylphenyl) phosphate, highlighting its utility in such applications.

Table 1: Representative Tribological Data for Triaryl Phosphate Additives in Base Oil

AdditiveConcentration (wt%)Base OilTest MethodReduction in Wear Scar Diameter (%)Reference
Tricresyl Phosphate1.0Mineral OilFour-Ball30 - 40 nasa.gov
Triphenyl Phosphate1.0Synthetic EsterFour-Ball25 - 35General Literature
This compound (Expected)1.0PAOFour-BallComparable to TCPInferred

Note: Data for this compound is inferred based on the performance of similar triaryl phosphates, as specific studies were not publicly available.

Studies on various phosphate esters have shown their ability to significantly reduce friction and wear. For example, a study on phosphate nanoflowers as an oil-based additive demonstrated a substantial reduction in the coefficient of friction and wear rate on titanium alloy surfaces. sciopen.com While a different form of phosphate, this research underscores the fundamental capacity of the phosphate group to provide superior lubrication under stress. sciopen.com The performance of this compound would likely follow a similar mechanism of forming a protective tribochemical film.

Coating and Adhesive Formulations

In the realm of coatings and adhesives, triaryl phosphates like this compound serve a dual function as a plasticizer and a flame retardant. wikipedia.org As a plasticizer, it can be incorporated into polymer matrices to enhance flexibility and durability. solubilityofthings.com The bulky aromatic structure of the molecule helps to reduce its volatility compared to smaller plasticizers, which can contribute to the longevity of the coating or adhesive. noaa.gov

The phosphorus content of the molecule imparts flame retardant properties. solubilityofthings.com During combustion, phosphate esters can form a char layer on the surface of the material, which acts as a barrier to heat and fuel, thus inhibiting the spread of flames. This makes them valuable components in formulations for materials used in construction, electronics, and transportation where fire safety is a critical concern.

While specific formulation data for this compound in coatings is not detailed in available literature, the general properties of triaryl phosphates suggest its utility. For instance, tricresyl phosphate is used as a plasticizer in nitrocellulose and acrylate (B77674) lacquers and varnishes. nih.gov It is reasonable to expect that this compound would find application in similar systems, potentially offering advantages related to its specific molecular structure, such as improved compatibility with certain polymers or enhanced performance at different temperature ranges.

Table 2: General Properties of Triaryl Phosphates in Polymer Formulations

PropertyFunctionEffect on Polymer MatrixRelevant Applications
PlasticizationIncreases flexibility and workabilityReduces brittleness, lowers glass transition temperaturePVC coatings, flexible adhesives, vinyl films
Flame RetardancyInhibits ignition and flame spreadPromotes char formation, releases non-combustible gasesPolyurethane foams, epoxy resins, textiles canada.ca
Thermal StabilityResists degradation at high temperaturesMaintains integrity of the formulation during processing and useHigh-performance coatings, industrial adhesives ca.gov
Low VolatilityReduces loss of plasticizer over timeEnhances durability and lifespan of the productLong-life building materials, automotive interiors noaa.gov

The selection of a specific triaryl phosphate for a coating or adhesive formulation depends on a balance of desired properties, including plasticizing efficiency, flame retardancy, thermal stability, and cost. The ethyl substitution in this compound may offer a unique profile in this regard compared to its methyl-substituted (cresyl) or unsubstituted (phenyl) counterparts.

Information Scarcity Precludes In-Depth Analysis of this compound's Environmental Profile

A comprehensive assessment of the environmental fate, transport, and transformation of the specific chemical compound this compound is not feasible at this time due to a significant lack of available scientific data. Extensive searches of publicly accessible scientific literature and databases have yielded minimal specific information for this particular ortho-substituted isomer. Consequently, a detailed and scientifically robust article adhering to the requested structure cannot be generated.

While general information exists for the broader class of organophosphate esters (OPEs), and for isomeric mixtures of tris(ethylphenyl) phosphate, data focusing solely on the o-ethylphenyl variant is conspicuously absent. This data gap prevents a thorough discussion and the creation of specific data tables for its environmental distribution, degradation pathways, and related kinetics as outlined.

To provide context on the type of information that is typically available for related compounds, research on other OPEs such as Tris(2-chloroethyl) phosphate (TCEP), Tris(1-chloro-2-propyl) phosphate (TCPP), and Triphenyl phosphate (TPP) has been conducted. Studies on these compounds have investigated their atmospheric transport, partitioning between gas and particulate phases, distribution in aquatic and sediment environments, and sorption behavior in soil. Furthermore, research has delved into their degradation processes, including hydrolytic cleavage and photolytic degradation. However, directly extrapolating these findings to this compound would be scientifically unsound due to the significant influence that the position of the ethyl group on the phenyl ring can have on the compound's physical, chemical, and biological properties.

At present, the scientific community has not published sufficient research on this compound to support the detailed analysis requested.

Environmental Fate, Transport, and Transformation

Abiotic Degradation Pathways and Kinetics

Advanced Oxidation Processes (AOPs) for Environmental Remediation

The general mechanism of AOPs involves the chemical decomposition of a precursor, such as hydrogen peroxide or ozone, often enhanced by ultraviolet (UV) light, to produce hydroxyl radicals. oup.com These radicals are powerful, non-selective oxidizing agents that can initiate the degradation of organic molecules. For triaryl phosphates, the degradation pathway initiated by •OH radicals is expected to involve the cleavage of the P-O-aryl ester bonds. oup.com This process leads to the formation of simpler, more biodegradable, and often less toxic intermediates, with the ultimate goal of complete mineralization to carbon dioxide, water, and inorganic phosphate (B84403). oup.comnih.gov

The principal reactions in AOPs are centered around the hydrolysis, oxidation, and dealkylation of the parent molecule. oup.com Given the structure of Tris(o-ethylphenyl) phosphate, AOPs would likely attack the phosphate ester linkages, leading to the sequential removal of the o-ethylphenyl groups.

Biotic Degradation Mechanisms and Pathways

Biotic degradation is a key process governing the environmental persistence of organic compounds. It involves the metabolic breakdown of substances by living organisms, primarily microorganisms.

Microbial Degradation and Biotransformation

The microbial degradation of organophosphorus compounds is a significant detoxification pathway in natural ecosystems. oup.com The primary and most crucial step in the breakdown of phosphate esters is the enzymatic hydrolysis of the P-O-alkyl or P-O-aryl bonds. oup.com While specific microbial strains that degrade this compound have not been identified, numerous studies have isolated bacteria capable of degrading other OPEs. For instance, species from genera such as Flavobacterium, Pseudomonas, and Brevibacillus have been shown to degrade various organophosphate pesticides and flame retardants. oup.com

The degradation can occur through two main processes:

Biomineralization: Microorganisms use the organophosphate compound as a source of essential nutrients like carbon or phosphorus, leading to its complete breakdown. nih.gov

Co-metabolism: The compound is degraded fortuitously by enzymes involved in other metabolic pathways, without providing direct nutritional benefit to the organism. oup.com

For this compound, it is hypothesized that soil and aquatic microorganisms would initiate degradation by cleaving one of the ester linkages.

Enzymatic Biotransformation Studies

The biotransformation of organophosphates is mediated by specific enzymes. The most critical enzymes in this process are hydrolases, particularly organophosphate hydrolase (OPH) and phosphatases (also known as phosphomonoesterases). nih.gov These enzymes catalyze the cleavage of the ester bonds (P-O-C) that link the phosphate group to the aryl side chains. oup.com

The general enzymatic reaction for a triaryl phosphate can be summarized as: (ArO)₃PO + H₂O → (ArO)₂PO(OH) + ArOH

This initial hydrolysis yields a diaryl phosphate and an aromatic alcohol (in this case, o-ethylphenol). This step is considered the most significant in the detoxification of the compound. oup.com Subsequent enzymatic action can further hydrolyze the diaryl and monoaryl phosphate intermediates.

Identification of Microbial Degradation Intermediates

Specific studies identifying the microbial degradation intermediates of this compound are scarce. However, based on the established degradation pathways for other triaryl phosphates like triphenyl phosphate (TPP) and tricresyl phosphate (TCP), a probable degradation pathway can be proposed. inchem.org The pathway involves the stepwise enzymatic hydrolysis of the three aryl groups from the central phosphate molecule.

The proposed degradation pathway would proceed as follows:

This compound is first hydrolyzed to Diphenyl (o-ethylphenyl) phosphate and one molecule of o-ethylphenol .

Diphenyl (o-ethylphenyl) phosphate is then further hydrolyzed to Mono-phenyl (o-ethylphenyl) phosphate and another molecule of o-ethylphenol.

Finally, Mono-phenyl (o-ethylphenyl) phosphate is broken down into a third molecule of o-ethylphenol and inorganic phosphate (PO₄³⁻) .

The released o-ethylphenol can then be further degraded by microorganisms through ring cleavage and subsequent metabolism.

Table 1: Proposed Microbial Degradation Pathway of this compound

StepParent CompoundEnzyme ActionProducts
1This compoundHydrolaseDiphenyl (o-ethylphenyl) phosphate + o-ethylphenol
2Diphenyl (o-ethylphenyl) phosphateHydrolaseMono-phenyl (o-ethylphenyl) phosphate + o-ethylphenol
3Mono-phenyl (o-ethylphenyl) phosphateHydrolaseo-ethylphenol + Inorganic Phosphate

Bioaccumulation and Bioconcentration Potential in Environmental Systems

Bioaccumulation refers to the net uptake of a chemical by an organism from all environmental sources (water, food, air), while bioconcentration specifically refers to uptake from water. These are key indicators of a chemical's potential to build up in living tissues.

There is a lack of specific experimental data on the bioaccumulation and bioconcentration factor (BCF) for this compound. However, data for related compounds and general characteristics of triaryl phosphates suggest a potential for bioaccumulation. For the structurally similar isomer, Tris(4-ethylphenyl) phosphate, a predicted logarithm of the BCF (logBCF) is 2.88. This value suggests a moderate potential for bioconcentration in aquatic organisms.

Studies on triphenyl phosphate have shown that while it can be taken up by aquatic organisms, depuration (the process of eliminating the substance) can also be relatively rapid once the exposure source is removed. inchem.org The bioaccumulation potential of triaryl phosphates is influenced by factors such as their lipophilicity (affinity for fats), the organism's metabolic capacity, and environmental conditions. Given its structure, this compound is expected to be lipophilic and thus partition into the fatty tissues of organisms. However, as seen with other OPEs, it may also be subject to metabolic breakdown and excretion, which would limit its long-term bioaccumulation. inchem.org

Advanced Analytical Methodologies for Detection and Quantification

Sample Preparation and Enrichment Techniques

Effective sample preparation is a critical prerequisite for reliable analysis. Its primary goals are to isolate Tris(o-ethylphenyl) phosphate (B84403) from the sample matrix, pre-concentrate it to detectable levels, and remove interfering substances that could compromise the analytical results.

Solid Phase Extraction (SPE) is a widely adopted technique for the extraction and concentration of organophosphate esters (OPEs), including Tris(o-ethylphenyl) phosphate, from aqueous samples like river water, wastewater, and drinking water. mdpi.commdpi.com The principle of SPE involves passing a liquid sample through a solid adsorbent material (the stationary phase), which retains the analyte. mdpi.com Interfering compounds are washed away, and the analyte is subsequently eluted with a small volume of an appropriate solvent.

Several types of sorbents are utilized for the extraction of OPEs. The selection depends on the polarity of the target analyte. For moderately nonpolar compounds like triaryl phosphates, reversed-phase sorbents are common. Hydrophilic-lipophilic balanced (HLB) polymeric sorbents are also frequently recommended as they can effectively extract a broad range of compounds with varying polarities. mdpi.com SPE is often preferred over traditional liquid-liquid extraction for water samples because it uses significantly less solvent, is less labor-intensive, and can be easily automated. mdpi.com A study on various OPEs in water samples reported good recoveries using SPE, highlighting its efficacy for this class of compounds. chromatographyonline.com

Table 1: Exemplary SPE Sorbents for Organophosphate Ester Analysis in Water

Sorbent Type Common Trade Names Principle of Interaction Elution Solvents Reference
Polymeric Reversed-Phase Oasis HLB, Strata-X Hydrophilic-Lipophilic Balance Ethyl Acetate, Dichloromethane, Acetonitrile (B52724) mdpi.com
C18 (Octadecyl) Sep-Pak C18, Bond Elut C18 Nonpolar (van der Waals forces) Acetonitrile, Methanol, Ethyl Acetate cdc.gov
Carbon-Based ENVI-Carb Graphitized Non-porous Carbon Dichloromethane/Methanol mixtures mdpi.com

For more complex and solid matrices such as soil, sediment, dust, and biological tissues (e.g., fish, human serum), Liquid-Liquid Extraction (LLE) or its solid-phase equivalent, liquid-solid extraction, is frequently employed. researchgate.netresearchgate.netmerckmillipore.com These techniques partition the analyte between the sample matrix and an immiscible organic solvent. chromatographyonline.com The efficiency of the extraction depends on the analyte's solubility in the chosen solvent and the contact time between the phases.

To enhance extraction efficiency from solid samples, techniques such as ultrasonic-assisted extraction (UAE), microwave-assisted extraction (MAE), and pressurized liquid extraction (PLE) are often used. mdpi.commdpi.comresearchgate.net These methods use energy to improve the mass transfer of the analyte from the sample matrix into the solvent. For instance, a method for OPEs in sediment involved ultrasonic extraction with a mixture of hexane (B92381) and dichloromethane. researchgate.net Another study developed a cold-induced liquid-liquid extraction (CI-LLE) for the simultaneous analysis of OPEs and their metabolites in human serum, urine, and milk, demonstrating a one-step purification and enrichment process. researchgate.netnih.gov

Table 2: Common LLE Solvents and Techniques for OPEs in Complex Matrices

Matrix Type Extraction Technique Solvent System Reference
Sediment/Soil Ultrasonic or Microwave-Assisted Extraction Hexane/Dichloromethane, Hexane/Acetone mdpi.comresearchgate.net
Dust Ultrasonic Extraction Toluene/Acetone, Dichloromethane mdpi.comuq.edu.au
Fish Tissue Methanol/Polytron or Hexane/Ball Mill Methanol, Hexane merckmillipore.com
Human Serum/Milk Cold-Induced Liquid-Liquid Extraction (CI-LLE) Acetonitrile/Water researchgate.netnih.gov

Complex sample matrices contain a multitude of endogenous components, such as lipids, pigments, and humic substances, which can be co-extracted with this compound. mdpi.comuq.edu.au These co-extractants can cause significant matrix effects, leading to ion suppression or enhancement in mass spectrometry-based detectors and creating interfering peaks in chromatograms. mdpi.comresearchgate.net Therefore, a clean-up step following extraction is almost always necessary to remove these interferences.

Various adsorbents are used for extract purification. Column chromatography with materials like silica (B1680970) gel, alumina (B75360), and Florisil is a common approach. mdpi.commerckmillipore.com For example, extracts of fish samples for triaryl phosphate analysis have been cleaned up using gel permeation chromatography followed by alumina column chromatography. merckmillipore.com Dispersive solid-phase extraction (d-SPE), a key component of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, is also widely used. In d-SPE, a small amount of sorbent is added to the extract, shaken, and then separated by centrifugation. Primary secondary amine (PSA) bonded silica is a common d-SPE sorbent for removing fatty acids and other interferences from lipid-rich matrices. researchgate.net

Chromatographic Separation Techniques

Following extraction and clean-up, the sample extract is analyzed using chromatographic techniques to separate this compound from other remaining compounds before its detection and quantification.

Gas chromatography (GC) is a robust and widely used technique for the analysis of semi-volatile and thermally stable organophosphorus compounds, including triaryl phosphates. nih.govnemi.gov The separation occurs in a capillary column, and the choice of detectors is crucial for achieving the required selectivity and sensitivity.

For phosphorus-containing compounds, the Flame Photometric Detector (FPD) and the Nitrogen-Phosphorus Detector (NPD) are the detectors of choice. cdc.govepa.gov

Flame Photometric Detector (FPD): This detector measures the optical emission from phosphorus-containing compounds when they are burned in a hydrogen-rich flame. epa.gov By using an optical filter that transmits light at a specific wavelength (around 526 nm for phosphorus), the FPD provides high selectivity for compounds like this compound. science.govresearchgate.net

Nitrogen-Phosphorus Detector (NPD): The NPD is a modified Flame Ionization Detector (FID) that contains an electrically heated alkali metal bead (e.g., rubidium). epa.gov It shows a highly enhanced response to compounds containing nitrogen or phosphorus, making it very sensitive and selective for OPE analysis. cdc.gov

EPA Method 8141B provides comprehensive guidelines for the analysis of various organophosphorus compounds by GC coupled with either FPD or NPD, and these protocols are applicable to this compound. nemi.gov

Table 3: Typical GC Operating Conditions for Organophosphate Ester Analysis

Parameter Typical Setting Reference
Column Fused-silica capillary (e.g., DB-5ms, HP-1) acs.org
Injector Programmed Temperature Vaporizer (PTV) or Split/Splitless acs.org
Carrier Gas Helium or Nitrogen acs.org
Oven Program Temperature gradient, e.g., 50°C to 300°C acs.org
Detector FPD (Phosphorus mode) or NPD epa.gov

While GC is a traditional workhorse, High-Performance Liquid Chromatography (HPLC), especially when coupled with tandem mass spectrometry (LC-MS/MS), has emerged as a powerful alternative. researchgate.netresearchgate.net LC-MS/MS is particularly advantageous for analyzing a broader range of OPEs, including those that are less volatile, more polar, or thermally labile. mdpi.com

Reversed-phase (RP) chromatography is the most common separation mode, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase (typically a mixture of water and organic solvents like acetonitrile or methanol). mdpi.com The high selectivity and sensitivity of tandem mass spectrometry, often using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), allow for the detection of trace levels of this compound even in highly complex matrices. researchgate.netnih.gov LC-MS/MS methods have been developed for the simultaneous determination of numerous OPEs and their metabolites in challenging matrices like human serum and milk, showcasing the technique's versatility and power. researchgate.netnih.gov

Mass Spectrometry (MS) Applications

Mass spectrometry, coupled with chromatographic separation techniques such as Gas Chromatography (GC) or Liquid Chromatography (LC), is the cornerstone for analyzing organophosphate esters. researchgate.net It offers high sensitivity for detecting low-level analytes in complex matrices and provides structural information for confident identification. mdpi.com

Single quadrupole mass spectrometers, typically paired with GC, are effective for screening and quantifying target compounds in less complex samples. However, for robust and highly sensitive quantification, especially in challenging matrices like environmental or biological samples, triple quadrupole (QqQ) mass spectrometry is the preferred method. bruker.com

Triple quadrupole MS, also known as tandem mass spectrometry (MS/MS), operates in Multiple Reaction Monitoring (MRM) mode. nih.gov This technique involves two stages of mass filtering. The first quadrupole selects the specific precursor ion (the molecular ion of the target analyte), which is then fragmented in a collision cell. The third quadrupole selects a specific fragment ion unique to the precursor. This precursor-to-product ion transition is highly specific to the target compound, significantly reducing background noise and enhancing sensitivity. bruker.comnih.gov Both LC-MS/MS and GC-MS/MS are widely used for the analysis of organophosphate esters. sigmaaldrich.comnih.gov

The table below illustrates typical parameters for the quantification of organophosphate esters using a QqQ mass spectrometer.

Compound ClassPrecursor Ion (m/z)Product Ion (m/z)Ionization ModeAnalytical Technique
Aryl Phosphate Esters (e.g., TPhP)327251, 152Positive ESILC-MS/MS
Chlorinated Alkyl Phosphates (e.g., TCEP)285155, 249Positive ESILC-MS/MS
Cresyl Phosphates (e.g., TCP)369277, 165Positive ESILC-MS/MS

Table 1: Example of Multiple Reaction Monitoring (MRM) parameters for different classes of organophosphate esters. Specific transitions for this compound would require empirical determination. acs.org

High-Resolution Mass Spectrometry (HRMS), utilizing instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass analyzers, is a powerful tool for identifying unknown compounds and metabolites. acs.org HRMS provides highly accurate mass measurements (typically with an error of <5 ppm), which allows for the confident determination of a compound's elemental formula. mdpi.compharmaron.com

This capability is invaluable for identifying biotransformation products of this compound, such as hydroxylated or de-alkylated metabolites, in environmental or biological systems. The workflow often involves comparing samples exposed to the compound with control samples to find unique mass signals. The accurate mass of these signals is then used to propose chemical formulas, and further structural elucidation is performed using MS/MS fragmentation data. acs.orgpharmaron.com This approach enables both target and non-target screening, providing a comprehensive profile of related substances in a sample. nih.gov

Tandem mass spectrometry (MS/MS) is fundamental not only for quantification but also for the structural elucidation of compounds. mdpi.com By inducing fragmentation of a selected precursor ion through techniques like Collision-Induced Dissociation (CID), a characteristic fragmentation pattern (mass spectrum) is produced. lcms.cz This "fingerprint" can be compared to spectral libraries or interpreted to deduce the molecule's structure.

For a compound like this compound, MS/MS analysis would be expected to show characteristic losses of the o-ethylphenoxy groups or rearrangements leading to specific fragment ions. Analyzing these fragments helps confirm the identity of the parent compound and its metabolites, distinguishing it from other organophosphate esters. mdpi.comacs.org

Isomer-Specific Analytical Challenges and Solutions

A significant analytical challenge for compounds like Tris(ethylphenyl) phosphate is the existence of positional isomers (ortho, meta, and para). canada.ca These isomers have the identical molecular weight and elemental formula, making them indistinguishable by mass spectrometry alone. Furthermore, their similar physicochemical properties often lead to co-elution in chromatographic systems. lcms.cz Commercial tricresyl phosphate (TCP) products, a related class of compounds, are typically complex mixtures of various isomers, which complicates analysis. canada.caindustrialchemicals.gov.au

Distinguishing between these isomers is crucial as their toxicological profiles can differ significantly; for instance, the neurotoxicity of tricresyl phosphates is primarily associated with the ortho-isomers. industrialchemicals.gov.auservice.gov.uk

Solutions to this challenge include:

High-Resolution Chromatography: The primary solution is to achieve chromatographic separation of the isomers. This requires optimizing GC or LC methods, often involving long analytical columns with specific stationary phases that can resolve compounds based on slight differences in their structure and polarity. cdc.gov

Use of Authentic Standards: The definitive identification of a specific isomer requires comparison of its retention time and mass spectrum with that of a certified reference standard for that particular isomer (e.g., an analytical standard for this compound, Tris(m-ethylphenyl) phosphate, and Tris(p-ethylphenyl) phosphate). sigmaaldrich.com

Advanced MS Fragmentation: In some cases, even if isomers co-elute, minor but consistent differences in their MS/MS fragmentation patterns may be observed, although this is not always reliable for definitive identification without chromatographic separation. lcms.czljmu.ac.uk

Quality Assurance and Quality Control in Environmental and Material Analysis

To ensure the generation of accurate and reliable data in the analysis of this compound, rigorous quality assurance (QA) and quality control (QC) procedures are essential. These practices are designed to monitor and control for contamination, analytical bias, and variability. researchgate.netresearchgate.net

Key QA/QC measures include:

Method Blanks: A sample containing all reagents but no matrix is processed alongside the actual samples to check for any background contamination from the analytical process. researchgate.net

Matrix Spikes and Matrix Spike Duplicates: A known amount of the target analyte is added to a sample before extraction. The recovery of this spike is measured to assess the method's efficiency and the effect of the sample matrix on the analysis. nih.govacs.org

Internal Standards: Isotopically labeled versions of the target analyte (e.g., deuterated or ¹³C-labeled) are added to every sample at the beginning of the preparation process. These standards co-elute with the native analyte and are used to correct for losses during sample preparation and for variations in instrument response.

Calibration Standards: A series of standards with known concentrations are analyzed to create a calibration curve, which is used to quantify the analyte in the unknown samples. The linearity of this curve (typically R² > 0.99) is a key performance metric. acs.org

Limits of Detection (LOD) and Quantification (LOQ): These values are experimentally determined to define the lowest concentration of the analyte that can be reliably detected and quantified by the method, respectively. uzh.chresearchgate.net

The table below summarizes common QA/QC parameters and typical acceptance criteria for trace environmental analysis.

QA/QC ParameterPurposeTypical Acceptance Criteria
Method BlankAssess contamination during analysisBelow Limit of Detection (LOD) or <10% of lowest sample concentration
Matrix Spike RecoveryEvaluate method performance and matrix effects70-130%
Internal Standard RecoveryCorrect for analytical variability50-150%
Calibration Curve Linearity (R²)Ensure accurate quantification across a range> 0.99
Continuing Calibration VerificationCheck instrument stability over timeWithin ±20-30% of the true value

Table 2: Summary of essential Quality Assurance/Quality Control (QA/QC) parameters and their common acceptance criteria in analytical methods. nih.govacs.org

Computational Chemistry and Modeling Approaches

Density Functional Theory (DFT) in Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It has been widely applied to study the reactivity and degradation of various chemical compounds, including organophosphate esters.

For instance, in the degradation of TCEP promoted by hydroxyl radicals (•OH), DFT studies have shown that hydrogen abstraction pathways have low energy barriers, typically no more than 7 kcal/mol. nih.govmdx.ac.uk This suggests that reactions involving the removal of a hydrogen atom are highly favorable. Conversely, the cleavage of C-O or C-C bonds was found to have significantly higher energy barriers (above 50 kcal/mol), making these pathways less likely under mild experimental conditions. nih.govresearchgate.net The cleavage of P-O or C-Cl bonds, however, was found to be more feasible. nih.govresearchgate.net

Table 1: Representative Energy Barriers in Organophosphate Degradation (DFT Calculations for TCEP)

Reaction PathwayCalculated Energy Barrier (kcal/mol)
Hydrogen Abstraction≤ 7 nih.govmdx.ac.uk
P-O Bond CleavagePossible nih.govresearchgate.net
C-Cl Bond CleavagePossible nih.govresearchgate.net
C-O Bond Cleavage> 50 nih.govresearchgate.net
C-C Bond Cleavage> 50 nih.govresearchgate.net

This table is illustrative and based on data for Tris(2-chloroethyl) phosphate (B84403) (TCEP), as specific data for Tris(o-ethylphenyl) phosphate was not found in the search results. The principles are expected to be similar.

DFT is also a valuable tool for modeling the molecular interactions between a compound and its environment, which is crucial for understanding its behavior in various systems. mdpi.com For example, DFT calculations can elucidate the nature of interactions between a molecule and a surface, such as an adsorbent material.

In a study on the adsorption of TCEP on biochar, DFT calculations were used to identify the potential interaction mechanisms, including hydrogen bonding, van der Waals forces, Cl-H interactions, and π-H interactions. researchgate.net The calculations also showed that oxygen-containing functional groups, like carboxyl, hydroxyl, and aldehyde groups on the biochar surface, facilitate adsorption. researchgate.net

For this compound, DFT could be used to model its interactions with various materials and biological molecules. This could involve calculating adsorption energies on different surfaces to predict its environmental partitioning or modeling its interaction with the active site of an enzyme to understand its potential for biotransformation. nih.gov The high polarity of some organophosphorus compounds can be attributed to the polar C-N bonds of pyridine (B92270) cycles and their orientation relative to P-C bonds. nih.gov Furthermore, intermolecular interactions, such as those between the nitrogen atoms of pyridine rings and hydrogen atoms of a solvent, can influence the compound's polarity in solution. nih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to correlate the structural or property descriptors of molecules with their macroscopic properties. These models are particularly useful for predicting the environmental fate and material performance of chemicals where experimental data is scarce.

QSPR models are widely used to predict key environmental fate parameters, such as the octanol-water partition coefficient (LogP or LogKow), which is an indicator of a chemical's potential for bioaccumulation. mdpi.com A high LogP value (typically > 5) suggests that a molecule is likely to accumulate in organisms and magnify up the food chain. mdpi.com

While a specific QSPR model for this compound was not identified, the general principles of QSPR can be applied. Such a model would use calculated molecular descriptors (e.g., molecular weight, volume, surface area, and electronic properties) to predict its LogP, water solubility, soil sorption coefficient (Koc), and other relevant parameters. These predictions are crucial for assessing the environmental risk of the compound. For instance, QSPR models have been used to identify novel organophosphate esters that may be of high priority in the aquatic environment. researchgate.net

Table 2: Key Environmental Fate Parameters Predicted by QSPR

ParameterDescriptionImportance
Octanol-Water Partition Coefficient (LogP/LogKow)Measures the hydrophobicity of a compound.Predicts bioaccumulation potential. mdpi.com
Water SolubilityThe maximum amount of a substance that can dissolve in water.Influences environmental transport and availability.
Soil Sorption Coefficient (Koc)Describes the partitioning of a chemical between soil/sediment and water.Affects mobility in the environment. researchgate.net
Bioconcentration Factor (BCF)The ratio of a chemical's concentration in an organism to its concentration in the surrounding water.Indicates the potential for accumulation in aquatic life.

In material science, QSPR can be used to establish relationships between the chemical structure of an additive, like a flame retardant or plasticizer, and its performance in a material. gatech.edu For organophosphate esters used as flame retardants, QSPR models can help in designing molecules with improved flame retardancy and better compatibility with the polymer matrix.

For this compound, a QSPR study could correlate its molecular structure with its effectiveness as a flame retardant in various polymers. This would involve quantifying its performance (e.g., through limiting oxygen index or heat release rate measurements) and then developing a mathematical model that links this performance to its structural features. Such models can guide the synthesis of new organophosphate esters with optimized properties. For example, research on acid phosphate ester extractants aims to understand the structure-performance relationship to optimize their molecular design. researchgate.net

Advanced Research Frontiers and Future Directions

Development of Sustainable Alternatives and Bio-based Phosphate (B84403) Esters

The drive to replace conventional organophosphate flame retardants is spurring significant innovation in the synthesis of sustainable and bio-based phosphate esters. researchgate.netfrontiersin.org Researchers are turning to renewable, non-toxic precursors that are often under-utilized byproducts of major industries or derived from natural polymers like starch and cellulose (B213188). frontiersin.org The goal is to create effective flame retardants that are non-migrating, non-toxic, and derived from simple, low-cost processes. frontiersin.org

Key bio-based starting materials under investigation include:

Plant-derived compounds: Materials like lignin, itaconic acid, vanillin, and cardanol (B1251761) are being chemically modified to create novel flame-retardant agents. nih.gov

Sugar Alcohols and Acids: Pentaerythritol (PER), erythritol, glycerol, and citric acid are being used to synthesize new intumescent flame retardants and bio-polyesters. nih.govmdpi.commdpi.com For example, a bio-polyester synthesized from glycerol, citric acid, and phosphorus pentoxide has shown effectiveness as a fire retardant in wooden particleboards, acting in both the condensed and gas phases during combustion. mdpi.com

Cellulose Esters: Cellulose is being functionalized with phosphorus-containing derivatives to create new classes of macromolecular flame retardants. mdpi.com

A significant area of development involves creating compounds that combine the necessary components for intumescence (an acid source, a carbonization agent, and a blowing agent) into a single molecule for maximum synergistic effect. nih.gov The mode of action for these phosphorus-containing flame retardants often depends on the oxidation state of the phosphorus atom; phosphates tend to decompose at lower temperatures to form acidic species that promote the formation of a protective char layer on the degrading polymer. frontiersin.orgbme.hu These bio-based alternatives, particularly those derived from furanics and certain 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) derivatives, show promise for low toxicity. frontiersin.org

Table 1: Comparison of Conventional and Emerging Bio-based Phosphate Ester Flame Retardants

Feature Conventional OPEs (e.g., Tris(o-ethylphenyl) phosphate) Emerging Bio-based Phosphate Esters
Primary Feedstock Petroleum-based chemicals Renewable biomass (e.g., lignin, cellulose, sugar alcohols, plant oils). frontiersin.orgnih.gov
Synthesis Approach Traditional chemical synthesis Phosphorylation of bio-based alcohols, Phospha-Michael addition, polymerization. mdpi.commdpi.com
Key Precursors Phenols, various alcohols Glycerol, citric acid, erythritol, vanillin, itaconic acid, cellulose. nih.govmdpi.commdpi.com
Sustainability Profile Non-renewable, potential for environmental persistence. tandfonline.com Renewable, potential for improved biodegradability and lower carbon footprint. primescholars.com
End-of-Life Can pose contamination risks; recycling can be complex. tandfonline.com Designed for easier recycling and reduced environmental impact. frontiersin.org

Lifecycle Assessment Methodologies for Organophosphate Additives

To holistically evaluate the environmental credentials of both existing and alternative flame retardants, researchers are increasingly employing Life Cycle Assessment (LCA) methodologies. nih.govresearchgate.netwbcsd.org An LCA provides a comprehensive evaluation of the environmental and human health impacts associated with all stages of a product's life, from raw material extraction and manufacturing to use and disposal. nih.govoup.com This "cradle-to-grave" approach is crucial for avoiding "regrettable substitutions," where a banned chemical is replaced by an alternative that may have other, unforeseen negative impacts. tandfonline.comresearchgate.net

LCA methodologies for chemical additives consider a range of impact categories, as recommended by frameworks like the Product Environmental Footprint (PEF). frontiersin.org These assessments help quantify trade-offs; for instance, while the CO2 footprint of some phosphorus-based alternatives may be only slightly smaller than brominated versions due to energy-intensive phosphorus extraction, they can offer benefits in terms of resource depletion and less harmful disposal. frontiersin.org Future LCA research will likely focus on integrating fire-LCA scenarios, which consider the environmental impacts during a fire event, and refining models for the transition to a circular economy for these additives. who.int

Table 2: Key Impact Categories in Life Cycle Assessments for Organophosphate Additives

Impact Category Description Relevance to OPEs
Global Warming Potential Contribution to the greenhouse effect (CO2 footprint). Assesses energy use in synthesis, transport, and end-of-life processing. frontiersin.org
Resource Depletion Consumption of abiotic resources like minerals and fossil fuels. Evaluates reliance on phosphorus rock and critical synergists like antimony. frontiersin.org
Ecotoxicity (Freshwater) Potential toxic impacts on freshwater ecosystems. Models the effect of emissions to water during the product lifecycle. frontiersin.orgoup.com
Human Toxicity (Cancer & Non-Cancer) Potential health impacts from exposure to toxic substances. Assesses risks from chemical emissions throughout the value chain. frontiersin.orgeuropa.eu
Eutrophication (Freshwater/Marine) Nutrient enrichment of water bodies leading to ecosystem disruption. Considers the impact of phosphorus-containing compounds released into waterways. frontiersin.org
Acidification Emissions leading to acid rain and soil/water acidification. Quantifies impacts from industrial emissions during production. frontiersin.org

Interdisciplinary Research Integrating Environmental Chemistry and Materials Science

Understanding the environmental journey of this compound and other OPEs requires a deeply interdisciplinary approach that merges environmental chemistry with materials science. OPEs are typically used as additive flame retardants, meaning they are physically mixed into a polymer matrix rather than chemically bonded to it. tandfonline.comresearchgate.net This physical incorporation is a critical factor governing their release into the environment through processes like volatilization, leaching, and abrasion from consumer products. tandfonline.comfrontiersin.orgacs.org

Materials science provides insight into how the properties of a product—such as a polymer's structure or the surface area of a building material—influence the emission rates of OPEs. acs.orgnih.gov For example, studies have investigated the specific emission characteristics of OPEs from various building materials, such as wallpaper and seam agents, using microchamber methods to quantify their release. acs.org

Once released, the principles of environmental chemistry explain their fate and transport. The physicochemical properties of individual OPEs, such as water solubility and the octanol-water partition coefficient (Kow), determine how they partition between gas, water, soil, and particulate phases. bohrium.com For instance, recent research has highlighted that organophosphite antioxidants, another class of additives, can transform into OPEs through atmospheric chemical reactions, creating a secondary source of these compounds in the environment. tandfonline.comresearchgate.nettandfonline.com This finding underscores the need to understand not just the primary emission of OPEs but also their formation from precursor chemicals during the service life of materials. tandfonline.com

Innovations in Remediation and Treatment Technologies for Contaminated Environments

The widespread detection of OPEs in aquatic environments has driven significant research into effective remediation and water treatment technologies. nih.govmdpi.com Conventional wastewater treatment plants are often not efficient at completely removing OPEs, particularly chlorinated variants. mdpi.com This has led to the development of more advanced and promising technologies to degrade or remove these compounds from water and soil. nih.gov

Current innovative approaches can be broadly categorized as follows:

Advanced Oxidation Processes (AOPs): These methods utilize highly reactive species, such as hydroxyl radicals (•OH), to break down the chemical structure of OPEs. nih.gov Technologies like UV/TiO2 photocatalysis, the Fenton process, and sonochemical catalysis have shown potential for degrading these refractory compounds. mdpi.commdpi.com

Adsorption: Using materials with a high surface area to capture and remove OPEs from water is another effective strategy. nih.govmdpi.com Research is ongoing into various adsorbent materials, including activated carbon and novel nanomaterials. nih.gov

Bioremediation: This environmentally friendly approach uses microorganisms or their enzymes to break down pollutants into less harmful substances. nih.govplantarchives.org Researchers have isolated bacterial strains capable of using OPEs as a carbon source and are exploring the use of specific enzymes, such as phosphotriesterases and organophosphorus hydrolase, for decontamination. researchgate.netnih.govscielo.org.mx Immobilizing these enzymes on solid carriers, like nonwoven polyester (B1180765) fabrics, is a promising strategy for treating contaminated water. researchgate.net

The effectiveness of these treatments can be influenced by environmental factors such as pH, the presence of natural organic matter, and inorganic ion concentrations. nih.gov Future research is focused on combining different technologies to enhance removal efficiency and on developing methods that are both effective and economically feasible for large-scale application. nih.govnih.gov

Table 3: Overview of Emerging Remediation Technologies for OPEs

Technology Mechanism of Action Key Advantages Research Focus
Advanced Oxidation (AOPs) Degradation via highly reactive radicals (e.g., •OH). nih.gov Rapid degradation of persistent organic pollutants. Catalyst development (e.g., UV/TiO2), process optimization. mdpi.commdpi.com
Advanced Adsorption Physical binding to high-surface-area materials. High removal efficiency, potential for regeneration of adsorbents. Development of novel adsorbents, understanding role of microplastics as vectors. nih.govmdpi.com
Biological Degradation Microbial or enzymatic breakdown of OPEs into simpler compounds. plantarchives.org Environmentally friendly, potentially low cost. Isolation of potent microbial strains, enzyme immobilization, genetic engineering. researchgate.netnih.govscielo.org.mx
Membrane Filtration Physical separation using advanced membrane technologies. Effective removal of a broad range of contaminants. Integration with other processes, fouling prevention. nih.gov

Application of Emerging Analytical Techniques for Trace Analysis

The ability to detect and quantify trace levels of this compound and its related compounds in complex environmental and biological samples is fundamental to understanding their distribution and fate. sci-hub.se Analytical chemistry has made significant strides, moving beyond traditional methods to more sensitive and specific techniques capable of measuring concentrations at the nanogram per liter (ng/L) or even picogram per milliliter (pg/mL) level. nih.gov

Modern analytical workflows typically involve two key stages: sample preparation and instrumental analysis.

Sample Preparation: Advanced extraction techniques are crucial for isolating and concentrating target analytes from matrices like water, soil, or tissue while removing interfering substances. bohrium.com Methods like solid-phase extraction (SPE), dispersive liquid-liquid microextraction (DLLME), and cold-induced liquid-liquid extraction (CI-LLE) have been developed to improve efficiency and reduce solvent consumption compared to older techniques. bohrium.comnih.gov

Instrumental Analysis: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary separation techniques, almost always coupled with mass spectrometry (MS) for sensitive detection and identification. tandfonline.combohrium.com Tandem mass spectrometry (MS/MS) provides high selectivity and is widely used. sci-hub.senih.gov Recent advancements include the use of high-resolution mass spectrometry (HRMS), which provides highly accurate mass data, enabling the identification of unknown transformation products and supporting non-target screening. frontiersin.org For analyzing a broader range of OPEs, including less polar compounds in lipid-rich samples, atmospheric pressure chemical ionization (APCI) is emerging as a valuable alternative to more common electrospray ionization (ESI). frontiersin.org

These advanced methods allow for the simultaneous determination of dozens of OPEs and their metabolites in a single analysis, providing a more comprehensive picture of environmental contamination and exposure. nih.govfrontiersin.org

Table 4: Summary of Advanced Analytical Techniques for OPE Analysis

Technique Abbreviation Principle Application/Advantage
High-Performance Liquid Chromatography-Tandem Mass Spectrometry HPLC-MS/MS Separates compounds based on polarity, followed by highly selective mass-based detection. Gold standard for a wide range of OPEs and their metabolites, especially polar compounds. sci-hub.senih.gov
Gas Chromatography-Tandem Mass Spectrometry GC-MS/MS Separates compounds based on volatility, followed by selective mass detection. Suitable for volatile and semi-volatile OPEs; can be sensitive to matrix interference. tandfonline.comfrontiersin.org
High-Resolution Mass Spectrometry HRMS Provides highly accurate mass measurements of ions. Enables identification of unknown OPEs and their transformation products (non-target analysis). frontiersin.org
Cold-Induced Liquid-Liquid Extraction CI-LLE A sample preparation technique for purification and enrichment. Offers a convenient, "one-step" treatment for analyzing OPEs in human matrices. nih.gov
Atmospheric Pressure Chemical Ionization APCI An ionization technique for mass spectrometry. Effective for analyzing both polar and non-polar OPEs, spanning a wide range of log KOW values. frontiersin.org

Q & A

Q. How should researchers design dose-ranging studies for evaluating developmental toxicity of this compound in animal models?

  • Methodology : Follow protocols from prenatal developmental toxicity studies of structurally related phosphates (e.g., Tris(chloropropyl) phosphate). Use Sprague Dawley rats, administering doses via oral gavage across gestational days 6–20. Include a control group and at least three dose levels (e.g., 50, 100, 200 mg/kg/day) to assess dose-response relationships. Monitor maternal weight gain, fetal viability, and morphological abnormalities. Histopathological analysis of placental and fetal tissues is critical .

Q. What strategies resolve contradictions between in vitro and in vivo neurotoxicity data for organophosphate flame retardants like this compound?

  • Methodology :

Metabolic Activation : Test metabolites (e.g., oxidative products) in vitro, as parent compounds may require bioactivation for toxicity.

Interspecies Comparisons : Use human-derived cell lines (e.g., SH-SY5Y) alongside in vivo models (e.g., Caenorhabditis elegans) to identify species-specific metabolic pathways.

Exposure Timing : Account for differences in exposure duration; acute in vitro assays may not reflect chronic in vivo effects.
Refer to EPA systematic review frameworks for data integration and quality evaluation .

Q. How can researchers assess environmental persistence and bioaccumulation potential of this compound?

  • Methodology :
  • Hydrolysis Studies : Incubate the compound in buffers at varying pH (e.g., 4–9) and temperatures (20–40°C) to measure degradation rates.
  • Partition Coefficients : Determine log KowK_{ow} (octanol-water) via shake-flask methods; values >3.0 suggest bioaccumulation risk.
  • Field Monitoring : Use liquid chromatography-tandem MS (LC-MS/MS) to detect residues in water, sediment, and biota. Cross-reference with regulatory databases (e.g., EPA Water Quality Portal) for environmental fate modeling .

Data Analysis and Regulatory Compliance

Q. What statistical approaches are effective for analyzing dose-response relationships in toxicity studies of this compound?

  • Methodology : Apply benchmark dose (BMD) modeling using software like EPA’s BMDS. Use Akaike’s Information Criterion (AIC) to select optimal models (e.g., Hill, log-logistic). For non-monotonic responses, employ Bayesian hierarchical models to account for variability. Validate findings against historical data from analogous compounds (e.g., TCEP) .

Q. How should researchers address discrepancies in regulatory classifications of organophosphate flame retardants across jurisdictions?

  • Methodology :

Comparative Analysis : Compile hazard classifications from agencies like EPA (US), ECHA (EU), and NTP (US). Note differences in endpoints (e.g., aquatic toxicity vs. carcinogenicity).

Data Harmonization : Use OECD test guidelines (e.g., TG 414, TG 455) to standardize assays.

Risk Communication : Highlight gaps in existing evaluations (e.g., endocrine disruption potential) to inform regulatory updates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.